2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
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Overview
Description
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring structure with difluoromethyl and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple stepsThe reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives .
Scientific Research Applications
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
1,3-dimethyl-5-fluoro-pyrazole-4-carbonyl fluoride: A related compound with a fluorine substitution.
Uniqueness
2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of difluoromethyl and dimethyl substitutions on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13F2N7OS |
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Molecular Weight |
329.33 g/mol |
IUPAC Name |
1-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C11H13F2N7OS/c1-6-7(5-19(2)18-6)15-11(22)17-16-9(21)8-3-4-14-20(8)10(12)13/h3-5,10H,1-2H3,(H,16,21)(H2,15,17,22) |
InChI Key |
NNNRSLHNYUDAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NNC(=O)C2=CC=NN2C(F)F)C |
Origin of Product |
United States |
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